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Compound of Interest

Compound Name: 2-Fluoro-6-iodoaniline

Cat. No.: B1333773 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the X-ray

crystal structures of 2-iodoaniline and 4-chloro-2-iodoaniline, offering insights into the influence

of halogen substitution on molecular geometry and crystal packing.

This guide provides an objective comparison of the single-crystal X-ray structures of 2-

iodoaniline and 4-chloro-2-iodoaniline. By presenting key crystallographic data, experimental

protocols, and visual representations of their solid-state arrangements, this document aims to

elucidate the subtle yet significant effects of halogen substitution on the supramolecular

architecture of aniline derivatives. Understanding these structural nuances is paramount for

rational drug design and the development of novel materials with tailored physicochemical

properties.

Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric

parameters for 2-iodoaniline and 4-chloro-2-iodoaniline, facilitating a direct comparison of their

solid-state structures.

Table 1: Crystal Data and Structure Refinement Details
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Parameter 2-Iodoaniline 4-Chloro-2-iodoaniline

Formula C₆H₆IN C₆H₅ClIN

Molecular Weight 219.02 g/mol 253.46 g/mol

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁ P2₁2₁2₁

a (Å) Not explicitly found 4.1538(4)

b (Å) Not explicitly found 11.3685(11)

c (Å) Not explicitly found 15.8550(16)

V (Å³) Not explicitly found 748.71(13)

Z 4 4

Temperature (K) 100 125

R-factor 0.048 0.029

CCDC Number 270580[1] 1015344

Table 2: Selected Bond Lengths and Intermolecular Interactions

Parameter 2-Iodoaniline 4-Chloro-2-iodoaniline

C-I Bond Length (Å) 2.103(7)[2] 2.101(5)[2]

C-Cl Bond Length (Å) N/A 1.755(6)[2]

N-H···N Hydrogen Bond (Å) 2.31(11) Yes (distance not specified)[2]

I···I Interaction (Å) 3.7986(15) Not observed

Cl···I Interaction (Å) N/A 3.7850(16)[2]

π-π Stacking Not explicitly described
Offset, centroid-centroid

distance 4.154(1) Å[2]
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The methodologies employed for the single-crystal X-ray diffraction analysis of both

compounds are outlined below, based on the information provided in the respective

publications.

Crystal Growth
For both 2-iodoaniline and 4-chloro-2-iodoaniline, single crystals suitable for X-ray diffraction

were obtained from commercial sources. Crystalline 4-chloro-2-iodoaniline was purchased from

Aldrich Chemical Company.[3]

X-ray Data Collection and Structure Refinement
2-Iodoaniline: A suitable single crystal was mounted and cooled to 100 K. X-ray diffraction data

were collected using a standard diffractometer. The structure was solved and refined using

established crystallographic software packages.

4-Chloro-2-iodoaniline: A crystal with dimensions 0.20 × 0.10 × 0.05 mm was mounted on a

Bruker APEXII CCD diffractometer.[2] Data were collected at 125 K using Mo Kα radiation (λ =

0.71073 Å).[3] An absorption correction was applied using SADABS.[2] The structure was

solved and refined to a final R-factor of 0.029.[2] Hydrogen atoms on the nitrogen were located

in the difference map and refined semi-freely with a distance restraint.[3]

Visualization of Experimental Workflow and
Structural Comparison
The following diagrams illustrate the general experimental workflow for single-crystal X-ray

diffraction and a comparison of the intermolecular interactions observed in the crystal

structures of 2-iodoaniline and 4-chloro-2-iodoaniline.
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A generalized workflow for single-crystal X-ray crystallography.
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Comparison of intermolecular interactions in the two aniline derivatives.

Discussion
The introduction of a chlorine atom at the 4-position of 2-iodoaniline significantly influences the

crystal packing. In the crystal structure of 2-iodoaniline, notable I···I interactions are observed,

contributing to the overall stability of the lattice.[4] However, in 4-chloro-2-iodoaniline, these I···I

contacts are absent. Instead, the crystal structure is stabilized by Cl···I interactions and offset

π-π stacking of the aromatic rings.[2] Both structures exhibit N-H···N hydrogen bonding,

forming chains of molecules.[2][4]

The C-I bond lengths in both molecules are very similar, indicating that the addition of the

chloro group has a minimal effect on this particular geometric parameter.[2] The crystal

structure of 2-chloro-4-iodoaniline, an isomer of the title compound, also lacks significant
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hydrogen bonds and I···I interactions, being stabilized by weaker interactions involving the

amine group.[5] This highlights the subtle interplay of various weak interactions in dictating the

final crystal packing of halogenated anilines. These findings underscore the importance of

considering a range of intermolecular forces, including halogen bonds and π-stacking, in

predicting and understanding the solid-state structures of substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2959873/
https://www.benchchem.com/product/b1333773?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodoaniline
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186172/
https://www.researchgate.net/publication/266947572_Crystal_structure_of_4-chloro-2-iodo-aniline
https://journals.iucr.org/e/issues/2005/04/00/ya6240/ya6240.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959873/
https://www.benchchem.com/product/b1333773#x-ray-crystal-structure-of-2-fluoro-6-iodoaniline-derivatives
https://www.benchchem.com/product/b1333773#x-ray-crystal-structure-of-2-fluoro-6-iodoaniline-derivatives
https://www.benchchem.com/product/b1333773#x-ray-crystal-structure-of-2-fluoro-6-iodoaniline-derivatives
https://www.benchchem.com/product/b1333773#x-ray-crystal-structure-of-2-fluoro-6-iodoaniline-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333773?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

